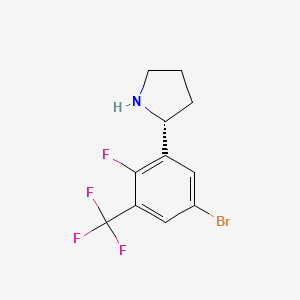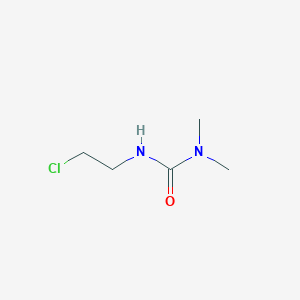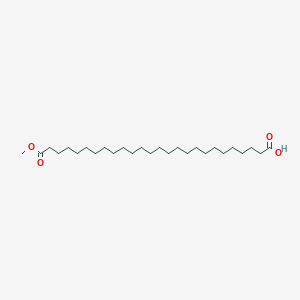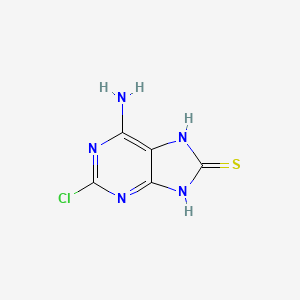
8-Bromo-2-chloro-9-ethyl-9H-purin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Bromo-2-chloro-9-ethyl-9H-purin-6-amine: is a synthetic compound belonging to the purine family It is characterized by the presence of bromine, chlorine, and ethyl groups attached to the purine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2-chloro-9-ethyl-9H-purin-6-amine typically involves the halogenation of purine derivatives. One common method includes the bromination and chlorination of 9-ethylpurine. The reaction conditions often require the use of bromine and chlorine sources, such as bromine and thionyl chloride, under controlled temperatures and solvent conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, utilizing automated reactors to ensure precise control over reaction parameters. The use of high-purity reagents and solvents is crucial to achieve the desired product yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 8-Bromo-2-chloro-9-ethyl-9H-purin-6-amine can undergo nucleophilic substitution reactions where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the purine ring.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products:
- Substitution reactions yield various substituted purine derivatives.
- Oxidation and reduction reactions result in modified purine structures with altered functional groups.
Scientific Research Applications
Chemistry: 8-Bromo-2-chloro-9-ethyl-9H-purin-6-amine is used as a building block in the synthesis of more complex molecules.
Biology: In molecular biology, this compound can be used as a probe to study nucleic acid interactions. Its halogenated purine structure is useful in investigating DNA and RNA binding properties.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of antiviral and anticancer agents. Its ability to interact with nucleic acids makes it a candidate for drug development.
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 8-Bromo-2-chloro-9-ethyl-9H-purin-6-amine involves its interaction with nucleic acids. The compound can intercalate into DNA or RNA, disrupting their normal function. This intercalation can inhibit the replication and transcription processes, making it a potential candidate for antiviral and anticancer therapies .
Molecular Targets and Pathways:
DNA and RNA: The primary targets are the nucleic acids, where the compound can bind and interfere with their function.
Enzymes: It may also inhibit enzymes involved in nucleic acid metabolism, further contributing to its biological effects.
Comparison with Similar Compounds
2-Chloro-9-ethyl-9H-purin-6-amine: Lacks the bromine atom, resulting in different reactivity and biological activity.
8-Bromo-9-ethyl-9H-purin-6-amine: Lacks the chlorine atom, affecting its chemical properties and applications.
9-Ethyl-9H-purin-6-amine: Lacks both halogen atoms, making it less reactive in certain chemical reactions.
Uniqueness: 8-Bromo-2-chloro-9-ethyl-9H-purin-6-amine is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical reactivity and biological activity. This dual halogenation allows for versatile applications in various scientific fields.
Properties
Molecular Formula |
C7H7BrClN5 |
|---|---|
Molecular Weight |
276.52 g/mol |
IUPAC Name |
8-bromo-2-chloro-9-ethylpurin-6-amine |
InChI |
InChI=1S/C7H7BrClN5/c1-2-14-5-3(11-6(14)8)4(10)12-7(9)13-5/h2H2,1H3,(H2,10,12,13) |
InChI Key |
ZDUJDYFNEWGUSC-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=NC(=NC(=C2N=C1Br)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


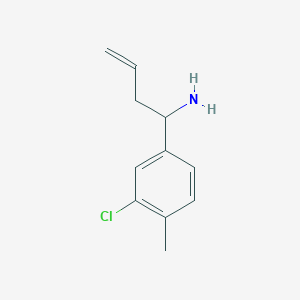
![6-Bromo-2,8-dimethylpyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B12982445.png)
![2-Ethyltetrahydroimidazo[1,5-a]pyrazine-1,3(2H,5H)-dione](/img/structure/B12982450.png)
![5-Methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid](/img/structure/B12982458.png)
![2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12982463.png)
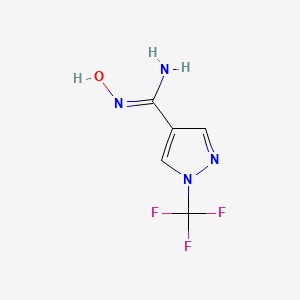
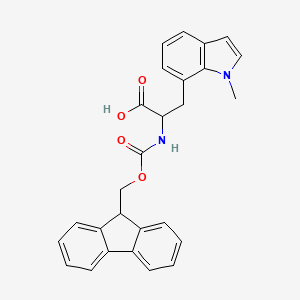
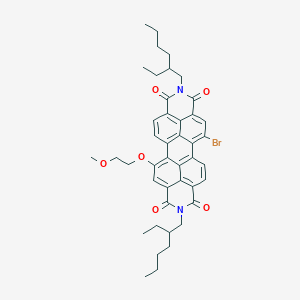

![3-(Pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B12982487.png)
